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molecular formula C9H18N2OSi B8264091 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole

Cat. No. B8264091
M. Wt: 198.34 g/mol
InChI Key: SUBYSXRGWSURGY-UHFFFAOYSA-N
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Patent
US07772247B2

Procedure details

To a stirred suspension of NaH (60% dispersion in oil, 0.65 g, 16.2 mmol) at 0° C. was added imidazole (1 g, 14.7 mmol) in THF (14 mL). The mixture was warmed to room temperature over 30 min, then re-cooled to 0° C. followed by an addition of (2-(chloromethoxy)ethyl)trimethylsilane (2.73 ml, 15.4 mmol). The combined mixture was warmed to room temperature over 1 h, quenched with saturated aqueous ammonium chloride, concentrated to dryness and partitioned between water and EtOAc. Organic phase was collected, dried over anhydrous sodium sulfate, filtered and evaporated. The residue was purified by column chromatography (eluents EtOAc, then MeOH/EtOAc 20:80), to afford the title compound (2.04 g, 70% yield) as a white solid. MS (m/z) 199.3 (M+H).
Name
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
2.73 mL
Type
reactant
Reaction Step Three
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[CH:4]1.Cl[CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14].CO.CCOC(C)=O>C1COCC1>[CH3:14][Si:13]([CH3:16])([CH3:15])[CH2:12][CH2:11][O:10][CH2:9][N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.73 mL
Type
reactant
Smiles
ClCOCC[Si](C)(C)C
Step Four
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The combined mixture was warmed to room temperature over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between water and EtOAc
CUSTOM
Type
CUSTOM
Details
Organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluents EtOAc

Outcomes

Product
Name
Type
product
Smiles
C[Si](CCOCN1C=NC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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